1-(3,5-dimethylphenyl)-3-(4-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione 1-(3,5-dimethylphenyl)-3-(4-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione
Brand Name: Vulcanchem
CAS No.: 879930-20-8
VCID: VC5499582
InChI: InChI=1S/C19H19N3O5S/c1-12-7-13(2)9-16(8-12)21-18-11-28(26,27)10-17(18)20(19(21)23)14-3-5-15(6-4-14)22(24)25/h3-9,17-18H,10-11H2,1-2H3
SMILES: CC1=CC(=CC(=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)[N+](=O)[O-])C
Molecular Formula: C19H19N3O5S
Molecular Weight: 401.44

1-(3,5-dimethylphenyl)-3-(4-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione

CAS No.: 879930-20-8

Cat. No.: VC5499582

Molecular Formula: C19H19N3O5S

Molecular Weight: 401.44

* For research use only. Not for human or veterinary use.

1-(3,5-dimethylphenyl)-3-(4-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione - 879930-20-8

Specification

CAS No. 879930-20-8
Molecular Formula C19H19N3O5S
Molecular Weight 401.44
IUPAC Name 3-(3,5-dimethylphenyl)-1-(4-nitrophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Standard InChI InChI=1S/C19H19N3O5S/c1-12-7-13(2)9-16(8-12)21-18-11-28(26,27)10-17(18)20(19(21)23)14-3-5-15(6-4-14)22(24)25/h3-9,17-18H,10-11H2,1-2H3
Standard InChI Key VYVZQJKUYYPXIG-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)[N+](=O)[O-])C

Introduction

Chemical Identity and Structural Features

Structural Characteristics

The molecule comprises:

  • A thieno[3,4-d]imidazole core: A fused bicyclic system integrating a thiophene (sulfur-containing) ring and an imidazole (nitrogen-containing) ring.

  • Substituents:

    • A 3,5-dimethylphenyl group at position 1, introducing steric bulk and hydrophobicity.

    • A 4-nitrophenyl group at position 3, contributing electron-withdrawing effects and potential redox activity.

  • Trione moieties: Three ketone groups that enhance polarity and influence hydrogen-bonding interactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number946203-11-8
Molecular Weight417.5 g/mol
Structural ClassThienoimidazole

Synthesis and Reaction Pathways

General Synthetic Strategy

The synthesis of this compound typically involves multi-step condensation reactions, as outlined in studies on analogous thienoimidazoles . A plausible route includes:

  • Formation of the thienoimidazole core: Cyclization of thioketones or thiones with appropriately substituted amines under acidic or basic conditions.

  • Functionalization:

    • Introduction of the 3,5-dimethylphenyl group via nucleophilic substitution or Friedel-Crafts alkylation.

    • Attachment of the 4-nitrophenyl moiety through Suzuki-Miyaura coupling or nitro-group reduction followed by diazotization.

Reaction Optimization

Key parameters influencing yield and purity include:

  • Temperature: Elevated temperatures (80–120°C) to drive cyclization.

  • Catalysts: Use of palladium catalysts for cross-coupling reactions.

  • Solvents: Polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates .

Structural and Computational Analysis

Crystallographic Insights

While X-ray crystallography data for this specific compound remains unpublished, studies on related thienoimidazoles reveal critical bond metrics. For example, in 1-phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline, the C=N bond length was measured at 1.332 Å, with N–N bonds at 1.356 Å . These values suggest substantial conjugation within the heterocyclic core, likely applicable to the target compound.

Density Functional Theory (DFT) Calculations

DFT studies on analogous structures predict:

  • Dipole moments: Enhanced polarity due to nitro and ketone groups, facilitating interactions with biological targets.

  • Nonlinear optical (NLO) properties: Computed hyperpolarizability values (e.g., 4.997 × 10⁻³ esu) indicate potential utility in photonic materials .

Table 2: Comparative Bond Lengths in Thienoimidazole Derivatives

Bond TypeExperimental (Å)DFT-Predicted (Å)Source
C=N (imidazole)1.3321.334
N–N1.3561.348
S–C (thiophene)1.6751.730

Applications in Medicinal Chemistry

Drug Scaffold Development

The compound’s modular structure allows for derivatization at multiple positions:

  • Position 1: Alkyl or aryl groups to modulate lipophilicity.

  • Position 3: Electron-withdrawing substituents (e.g., nitro, cyano) to enhance reactivity.

Targeted Therapeutics

Ongoing research explores its utility in:

  • Anticancer agents: Inhibition of tyrosine kinases via competitive binding to ATP pockets.

  • Antidiabetic drugs: Activation of peroxisome proliferator-activated receptors (PPARγ).

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